Rojo Disperso 4

Descripción general

Descripción

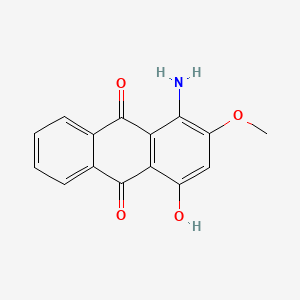

Disperse Red 4: is an organic compound with the molecular formula C₁₅H₁₁NO₄ and a molecular weight of 269.2521 g/mol . This compound is also known by other names such as Anthraquinone, 1-amino-4-hydroxy-2-methoxy- and C.I. Disperse Red 4 . It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments.

Aplicaciones Científicas De Investigación

Chemistry:

Dyes and Pigments: The compound is used as a dye, particularly in textile and fabric industries due to its vibrant color.

Photoinitiators: It serves as a photoinitiator in polymerization reactions, especially under LED light.

Biology and Medicine:

Biological Staining: It is used in biological staining techniques to highlight specific structures in cells and tissues.

Pharmacological Research: The compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.

Industry:

Mecanismo De Acción

Target of Action

Disperse Red 4, also known as Samaron Pink RFL, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-, Disperse Pink Zh, Palanil Pink RF, and Disperse Rose Zh, is primarily used as a dye. Its primary targets are hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, meaning it has an affinity to bind and color these materials .

Mode of Action

The interaction of Disperse Red 4 with its targets involves a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber). Disperse Red 4 is added to water with a surface-active agent to form an aqueous dispersion . The dye molecules are then able to bind to the fibers, imparting color . This interaction is influenced by the Van der Waals dispersion force, which helps to trap Disperse Red 4 dye molecules on the surface of the fibers .

Biochemical Pathways

The dye molecules remain intact and bind to the fibers without participating in any biochemical reactions .

Result of Action

The molecular and cellular effects of Disperse Red 4’s action primarily involve the coloration of hydrophobic fibers. The dye molecules bind to the fibers, resulting in a change in color . This coloration is stable and resistant to washing, indicating a strong interaction between the dye and the fibers .

Action Environment

The action, efficacy, and stability of Disperse Red 4 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the dyeing process . Additionally, the dye’s action can be influenced by the type of fiber it is applied to, as different fibers have different affinities for the dye .

Análisis Bioquímico

Biochemical Properties

It is known that disperse dyes interact with enzymes and other biomolecules . For instance, a study on a similar disperse dye, Disperse Red 167, showed that it can be degraded by an azo-reductase enzyme produced by the bacterium Paenochrobactrum glaciei . This suggests that Disperse Red 4 might also interact with certain enzymes, leading to its degradation.

Cellular Effects

Studies on similar disperse dyes have shown that they can have adverse effects on various types of cells . For example, exposure to certain disperse dyes can lead to uncoordinated movements, irregular twists, colored skin, increased mucous production, and regenerative delays .

Molecular Mechanism

The molecular mechanism of Disperse Red 4 involves interactions with biomolecules at the molecular level . The interaction of the dye molecule and polymer takes place with Van der Waals and dipole forces . This suggests that Disperse Red 4 might bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on similar disperse dyes have shown that they can have long-term effects on cellular function . For example, a study on Disperse Red 60 showed that the maximum amount of dye adsorbed was 100 mg/g on certain nanocomposites at pH 2 and 4, respectively, with a physical spontaneous, and exothermic adsorption process .

Dosage Effects in Animal Models

Studies on similar disperse dyes have shown that they can have toxic or adverse effects at high doses .

Metabolic Pathways

A study on a similar disperse dye, Disperse Red 167, showed that it can be degraded into two intermediate metabolites as a result of asymmetric breakdown of the azo bond . This suggests that Disperse Red 4 might also be involved in similar metabolic pathways.

Transport and Distribution

It is known that disperse dyes are non-ionic in nature and partially soluble in water . This suggests that Disperse Red 4 might be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

It is known that disperse dyes are non-ionic in nature and partially soluble in water . This suggests that Disperse Red 4 might be localized in various subcellular compartments depending on its solubility and the presence of specific targeting signals or post-translational modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Disperse Red 4 typically involves the following steps:

Nitration: Anthracene is nitrated to form 1-nitroanthracene.

Reduction: The nitro group is reduced to an amino group, resulting in 1-aminoanthracene.

Hydroxylation: The aminoanthracene undergoes hydroxylation to introduce the hydroxy group at the 4-position.

Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.

Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.

Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed:

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Reduced products include hydroquinones and other reduced anthraquinone derivatives.

Substitution: Substituted products vary depending on the reagents used, leading to a wide range of functionalized anthraquinones.

Comparación Con Compuestos Similares

1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the methoxy group.

1,4-Diaminoanthraquinone: Contains two amino groups instead of one amino and one hydroxy group.

1-Hydroxy-4-methoxyanthraquinone: Similar structure but lacks the amino group.

Uniqueness:

Functional Groups: The presence of amino, hydroxy, and methoxy groups in Disperse Red 4 provides unique reactivity and versatility in chemical reactions.

Applications: Its use as a photoinitiator and dye sets it apart from other anthraquinone derivatives.

Actividad Biológica

Disperse Red 4, chemically known as CI 1-amino-2-hydroxy-4-methoxy-anthraquinone, is a synthetic dye primarily used in the textile industry. Its biological activity has been the subject of various studies, focusing on its environmental impact, toxicity, and potential applications in biomedicine.

Chemical Structure and Properties

Disperse Red 4 belongs to the class of disperse dyes, characterized by their low solubility in water and high solubility in organic solvents. This property allows them to dye synthetic fibers effectively. The dye's structure includes an anthraquinone backbone, which contributes to its color and biological interactions.

Toxicity and Environmental Impact

Research indicates that Disperse Red 4 poses potential risks to aquatic life and human health due to its toxicity. A study highlighted that azo dyes, including Disperse Red 4, can release aromatic amines upon degradation, which are known to be carcinogenic. The degradation products can affect plant growth and soil health, as shown in phytotoxicity studies involving various plant species such as Brassica nigra and Cyamopsis tetragonolobus. These studies demonstrated that untreated Disperse Red 4 inhibited germination rates and root elongation significantly compared to control groups .

Biodegradation Studies

Bioremediation approaches have been explored to mitigate the environmental impact of Disperse Red 4. Microbial degradation has shown promising results. For instance, certain bacterial strains have been identified that can decolorize and degrade Disperse Red 4 effectively. In laboratory settings, these microorganisms achieved over 90% decolorization within hours under optimal conditions . The degradation pathways often involve the cleavage of azo bonds, leading to less harmful metabolites.

Table: Summary of Biodegradation Studies on Disperse Red 4

| Microorganism | Decolorization (%) | Time (hours) | Conditions |

|---|---|---|---|

| Enterococcus faecalis | >90% | 5 | Static at 50°C |

| Pseudomonas sp. | >85% | 24 | Aerobic conditions |

| Bacillus subtilis | >80% | 48 | Anaerobic conditions |

Antioxidant and Antimicrobial Activity

Recent studies have also investigated the antioxidant properties of Disperse Red 4. In vitro assays revealed varying levels of antioxidant activity, with some derivatives showing significant efficacy against free radicals. For example, a study reported an IC50 value for antioxidant activity lower than that of ascorbic acid, indicating potential health benefits .

Moreover, the antimicrobial properties of disperse dyes have been explored. Some derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells, suggesting a dual role as both a dye and a therapeutic agent .

Case Studies

- Phytotoxicity Assessment : A comprehensive study assessed the impact of Disperse Red 4 on seed germination and plant growth. Results indicated that untreated dye solutions significantly reduced germination rates in Brassica nigra, while treated solutions showed improved growth metrics, indicating successful detoxification through microbial action .

- Microbial Degradation : Another notable case involved isolating a specific bacterial strain capable of degrading Disperse Red 4 effectively. The study demonstrated that after treatment with this strain, the toxicity levels dropped significantly, as evidenced by improved plant growth parameters in treated soil samples .

Propiedades

IUPAC Name |

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPPHHAIMCTKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062360 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-90-0 | |

| Record name | 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 60755 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palanil Pink RF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAVICET PINK RF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088YQ1PU8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size and shape of Disperse Red 4 affect its diffusion in polymers compared to other molecules?

A1: Research has shown that Disperse Red 4's elongated shape and high aspect ratio significantly influence its diffusion in polymers like poly(isobutyl methacrylate) (PiBMA) []. Compared to molecules with smaller molar volumes, Disperse Red 4 exhibits slower diffusion rates. This difference is attributed to its shape requiring the cooperative movement of more polymer chain segments for diffusion to occur.

Q2: Does the presence of surfactants like Sodium dodecyl sulfate (SDS) affect the interaction of Disperse Red 4 with Nylon-6 during dyeing?

A2: Yes, the presence of SDS influences how Disperse Red 4 interacts with Nylon-6 during the dyeing process []. While Nylon-6 exhibits a higher affinity for SDS, the surfactant can suppress the growth of crystallites formed during heat crystallization. Interestingly, the presence of Disperse Red 4, either in its molecular form or as minute particles, can mitigate this suppression. This effect is attributed to the dye being drawn closer to the Nylon-6 interface through complex formation with SDS or by the stabilization of its dispersion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.